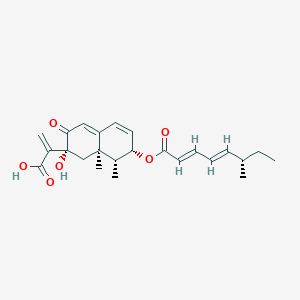
Chaetopenoid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Chaetopenoid A involves several steps. One common synthetic route includes the use of specific catalysts and organic solvents. The reaction mixture is typically heated to the boiling point of the solvent, followed by the addition of reagents such as hydrazine monohydrate . The post-reaction mixture is then filtered and washed with ethanol, and the final product is separated by filtration under reduced pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Chaetopenoid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chaetopenoid A has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate its effects on cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways . Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Chaetopenoid A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Chaetopenoid A can be compared with other similar compounds, such as Chaetopenoid D. While both compounds share some structural similarities, this compound has unique properties that make it distinct. For example, this compound has a different molecular formula and weight compared to Chaetopenoid D, which has the molecular formula C21H30O5 and a molecular weight of 362.466 g/mol
Conclusion
This compound is a valuable compound in scientific research due to its unique chemical properties and wide range of applications Its synthesis, chemical reactions, and mechanism of action make it a subject of interest in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C24H30O6 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-[(2R,7S,8R,8aR)-2-hydroxy-8,8a-dimethyl-7-[(2E,4E,6S)-6-methylocta-2,4-dienoyl]oxy-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H30O6/c1-6-15(2)9-7-8-10-21(26)30-19-12-11-18-13-20(25)24(29,17(4)22(27)28)14-23(18,5)16(19)3/h7-13,15-16,19,29H,4,6,14H2,1-3,5H3,(H,27,28)/b9-7+,10-8+/t15-,16-,19-,23+,24+/m0/s1 |
InChI-Schlüssel |
UAMUYXWJNMHHRV-PSVRVQPJSA-N |
Isomerische SMILES |
CC[C@H](C)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@](C[C@@]2([C@H]1C)C)(C(=C)C(=O)O)O |
Kanonische SMILES |
CCC(C)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)(C(=C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





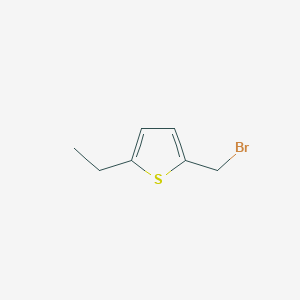

![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
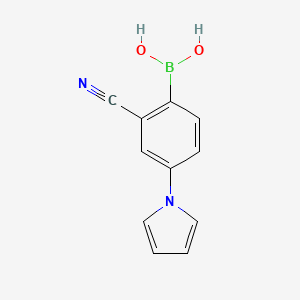
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)

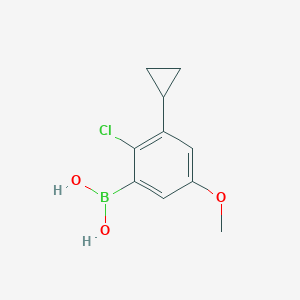
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
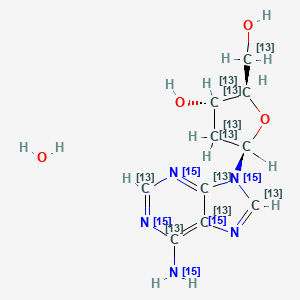
![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)
